molecular formula C6H6BrFN2 B13907375 5-Bromo-3-fluoro-4-methylpyridin-2-amine

5-Bromo-3-fluoro-4-methylpyridin-2-amine

Cat. No.: B13907375
M. Wt: 205.03 g/mol
InChI Key: NPCFSVRCIMJWFW-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-4-methylpyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-4-methylpyridin-2-amine typically involves the introduction of bromine and fluorine atoms onto a pyridine ring. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids to produce the desired compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling reactions: Palladium or nickel catalysts, along with bases like potassium carbonate, are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-fluoro-4-methylpyridin-2-amine, while coupling reactions with arylboronic acids can produce various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-3-fluoro-4-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-4-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-3-methylpyridine
  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-3-fluoro-4-methylpyridin-2-amine is unique due to the specific arrangement of substituents on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and selectivity compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

5-bromo-3-fluoro-4-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrFN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10)

InChI Key

NPCFSVRCIMJWFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)N)F

Origin of Product

United States

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